N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N,6-trimethyl-2-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-14-12-17(24(2)3)23-19(22-14)26-10-8-25(9-11-26)18-15-6-4-5-7-16(15)20-13-21-18/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLXKHQQTJLABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.
Piperazine Ring Introduction: The piperazine ring is introduced by reacting the quinazoline derivative with piperazine in the presence of a suitable base such as potassium carbonate.
Pyrimidine Core Construction: The pyrimidine core is constructed by reacting the intermediate with appropriate reagents such as 2,4,6-trimethylpyrimidine under controlled conditions.
Final Assembly: The final compound is obtained by coupling the pyrimidine derivative with the quinazoline-piperazine intermediate under suitable conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce any nitro groups present to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides of the quinazoline or pyrimidine rings.
Reduction: Amines from nitro group reductions.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is C19H23N7, with a molecular weight of approximately 349.43 g/mol. Its structure features a pyrimidine core substituted with a piperazine moiety and a quinazoline fragment, which are known to exhibit diverse biological activities.
Therapeutic Applications
-
Antitumor Activity :
- Recent studies have indicated that compounds similar to N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine may possess antitumor properties. The quinazoline and piperazine groups are often associated with inhibition of cancer cell proliferation through various mechanisms, including modulation of kinase activity and interference with cell cycle progression .
- Antimicrobial Properties :
- Neuropharmacological Effects :
Table 1: Summary of Biological Activities
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. Various synthetic pathways have been explored to optimize yield and purity, including microwave-assisted synthesis techniques which enhance reaction efficiency .
Mechanism of Action
The mechanism of action of N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and survival pathways, such as tyrosine kinases.
Pathways Involved: It interferes with signaling pathways like the PI3K/AKT/mTOR pathway, leading to inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Pyrimidine Cores
The following compounds share the pyrimidin-4-amine scaffold with piperazine-based substituents but differ in their peripheral functional groups:
*Molecular weight calculated based on formula.
Key Observations :
- The quinazolin-4-yl group in the target compound introduces a bulky, planar aromatic system, likely enhancing DNA intercalation or kinase binding via π-π stacking.
- Thiadiazole and trifluoromethylpyridine substituents (CAS 2415453-11-9) introduce electron-withdrawing effects, which may modulate reactivity and metabolic stability.
Quinazoline Derivatives with Varied Linkers
Quinazoline-containing compounds often exhibit kinase inhibitory activity. Notable analogs include:
N,N-Dimethyl-2-pyrrolidin-1-ylquinazolin-4-amine (L6B2JO) :
- Retains the quinazoline core but replaces the piperazine-pyrimidine system with a pyrrolidine group.
- Reduced molecular weight (C₁₅H₁₉N₃ vs. C₂₀H₂₃N₇) and simplified structure may enhance synthetic accessibility.
- 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n): Substituted with aminopyridine instead of piperazine-pyrimidine.
Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Compounds like 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (878063-77-5) and N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (946289-20-9) feature a pyrazolo-pyrimidine core. These analogs:
- Exhibit higher molecular weights (463.96–419.9 vs. 369.45) due to fused pyrazole rings.
- The chlorophenyl and methoxyphenyl groups introduce halogen bonds and hydrogen-bonding motifs, critical for target engagement.
Biological Activity
N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C19H23N7
- Molecular Weight : 349.4 g/mol
- CAS Number : 2640969-76-0
The structure includes a quinazolin moiety, which is often associated with various pharmacological effects, including anti-cancer and anti-inflammatory activities.
Anticancer Activity
Research indicates that compounds containing quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
A study involving quinazolinone derivatives reported their effectiveness against human cancer cell lines, demonstrating IC50 values that suggest potent cytotoxicity. The specific activity of this compound in this context remains to be fully elucidated but is hypothesized to be significant due to its structural similarities to known active compounds .
The mechanisms by which this compound exerts its biological effects likely involve:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, which are crucial in signaling pathways associated with cell proliferation and survival.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, enhancing its anticancer potential.
- Antimicrobial Action : Similar compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of quinazoline derivatives:
- Cytotoxicity Studies : A series of quinazoline derivatives were evaluated for cytotoxicity against human cancer cell lines, showing promising results that could be extrapolated to this compound .
- Antibacterial Screening : In vitro tests have demonstrated that certain quinazoline derivatives possess antibacterial properties, suggesting potential applications in treating infections .
- Structure–Activity Relationship (SAR) Analysis : Research focusing on the SAR of quinazoline compounds indicates that modifications in the piperazine and pyrimidine rings can significantly affect biological activity, providing insights for further development .
Summary Table of Biological Activities
Q & A
Q. Critical Parameters :
- Temperature control (60–100°C) to avoid side reactions.
- Solvent selection (e.g., ethanol for solubility, DMSO for high-temperature stability) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DOE) : Screen variables (temperature, solvent, catalyst loading) systematically. For instance, catalyst screening (e.g., Pd/C for coupling reactions) can reduce byproducts .
- Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures) to isolate high-purity product (>95%) .
- Analytical Monitoring : Employ TLC or inline HPLC to track reaction progress and identify intermediates .
Basic: What physicochemical properties are critical for its biological activity?
Key properties include:
| Property | Value/Method | Relevance |
|---|---|---|
| LogP | ~2.5 (calculated via ChemDraw) | Lipophilicity for membrane permeability |
| Solubility | <50 µM in PBS (shake-flask method) | Bioavailability in aqueous environments |
| pKa | 7.2 (quinazoline N) | Ionization state at physiological pH |
Q. Methods :
- Solubility assessed via nephelometry .
- pKa determined by potentiometric titration .
Advanced: How can aqueous solubility be enhanced without compromising target affinity?
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) at the 6-methyl position .
- Prodrug Strategies : Convert the amine to a phosphate ester for transient solubility enhancement .
- Co-solvent Systems : Use DMSO/PEG-400 in preclinical formulations (tested up to 10% v/v) .
Basic: What in vitro assays are used to evaluate its biological activity?
- Enzyme Inhibition : Fluorescence polarization assays to measure IC₅₀ against kinase targets (e.g., EGFR) .
- Cell Viability : MTT assays in cancer cell lines (e.g., HCT-116) with EC₅₀ calculation .
- Binding Affinity : Surface Plasmon Resonance (SPR) to quantify KD values (e.g., 12 nM for PI3Kα) .
Advanced: How is the binding mode resolved for target proteins?
- X-ray Crystallography : Co-crystallize the compound with the target protein (e.g., PI3Kγ) to resolve interactions at 2.1 Å resolution .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (AMBER force field) to identify key residues (e.g., Lys802 in EGFR) .
- Mutagenesis Studies : Validate binding hypotheses by alanine-scanning mutations .
Basic: What analytical techniques confirm structural identity and purity?
- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substituents (e.g., quinazoline protons at δ 8.5–9.0 ppm) .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm .
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 419.2321 calculated vs. observed) .
Advanced: How are structure-activity relationship (SAR) studies conducted?
- Analog Synthesis : Vary substituents (e.g., replace quinazoline with pyridopyrimidine) and test activity .
- Computational Modeling : Docking (AutoDock Vina) and QSAR to predict affinity trends .
- Meta-Analysis : Compare IC₅₀ data across analogs to identify critical functional groups (e.g., 6-methyl enhances potency by 5×) .
Basic: How are contradictory bioactivity data resolved across studies?
- Assay Standardization : Replicate experiments under consistent conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Confirm results using alternate methods (e.g., SPR vs. ITC for binding) .
- Meta-Data Analysis : Adjust for variables like cell passage number or serum concentration .
Advanced: What strategies mitigate scale-up challenges during synthesis?
- Flow Chemistry : Continuous processing for exothermic steps (e.g., Mannich reaction) to improve safety and yield .
- Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica for reuse in coupling reactions .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction endpoints during pilot-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
